- Copper + Nickel-in-Charcoal (Cu-Ni/C): A Bimetallic, Heterogeneous Catalyst for Cross-Couplings, Organic Letters, 2008, 10(19), 4279-4282

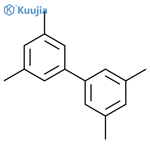

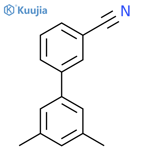

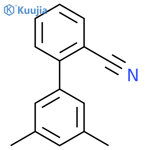

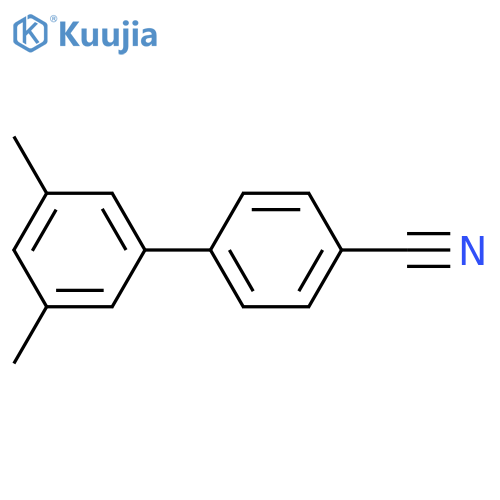

Cas no 935552-89-9 (4-(3,5-Dimethylphenyl)benzonitrile)

935552-89-9 structure

Nome do Produto:4-(3,5-Dimethylphenyl)benzonitrile

4-(3,5-Dimethylphenyl)benzonitrile Propriedades químicas e físicas

Nomes e Identificadores

-

- 3',5'-Dimethyl-4-biphenylcarbonitrile

- 4-(3,5-DiMethylphenyl)benzonitrile

- 3′,5′-Dimethyl[1,1′-biphenyl]-4-carbonitrile (ACI)

- 3',5'-DIMETHYL-[1,1'-BIPHENYL]-4-CARBONITRILE

- MFCD21609633

- W19396

- 3',5'-Dimethyl[1,1'-biphenyl]-4-carbonitrile

- AS-61951

- SCHEMBL23873781

- CS-0196079

- DB-357399

- AKOS023108395

- 935552-89-9

- DTXSID80648722

- 4-(3,5-Dimethylphenyl)benzonitrile

-

- MDL: MFCD21609633

- Inchi: 1S/C15H13N/c1-11-7-12(2)9-15(8-11)14-5-3-13(10-16)4-6-14/h3-9H,1-2H3

- Chave InChI: XRXGVDHXCUMXEW-UHFFFAOYSA-N

- SMILES: N#CC1C=CC(C2C=C(C)C=C(C)C=2)=CC=1

Propriedades Computadas

- Massa Exacta: 207.104799419g/mol

- Massa monoisotópica: 207.104799419g/mol

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 0

- Contagem de aceitadores de ligações de hidrogénio: 1

- Contagem de Átomos Pesados: 16

- Contagem de Ligações Rotativas: 1

- Complexidade: 256

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- XLogP3: 4

- Superfície polar topológica: 23.8Ų

4-(3,5-Dimethylphenyl)benzonitrile Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| TRC | D480033-1g |

4-(3,5-Dimethylphenyl)benzonitrile |

935552-89-9 | 1g |

$207.00 | 2023-05-18 | ||

| abcr | AB310701-1 g |

4-(3,5-Dimethylphenyl)benzonitrile; 98% |

935552-89-9 | 1g |

€231.60 | 2022-06-11 | ||

| eNovation Chemicals LLC | K13931-10g |

4-(3,5-DiMethylphenyl)benzonitrile |

935552-89-9 | 97% | 10g |

$1200 | 2023-09-02 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1266749-250mg |

3',5'-Dimethyl-[1,1'-biphenyl]-4-carbonitrile |

935552-89-9 | 97% | 250mg |

¥473.00 | 2024-04-24 | |

| Ambeed | A918120-250mg |

4-(3,5-Dimethylphenyl)benzonitrile |

935552-89-9 | 97% | 250mg |

$56.0 | 2024-04-16 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS8044-100mg |

[1,1′-Biphenyl]-4-carbonitrile, 3′,5′-dimethyl- |

935552-89-9 | 95% | 100mg |

¥187.0 | 2024-04-16 | |

| Ambeed | A918120-100mg |

4-(3,5-Dimethylphenyl)benzonitrile |

935552-89-9 | 97% | 100mg |

$28.0 | 2024-04-16 | |

| 1PlusChem | 1P00II4P-500mg |

4-(3,5-Dimethylphenyl)benzonitrile |

935552-89-9 | 95% | 500mg |

$80.00 | 2024-04-20 | |

| Ambeed | A918120-5g |

4-(3,5-Dimethylphenyl)benzonitrile |

935552-89-9 | 97% | 5g |

$220.0 | 2024-04-16 | |

| 1PlusChem | 1P00II4P-250mg |

4-(3,5-DIMETHYLPHENYL)BENZONITRILE |

935552-89-9 | 98% | 250mg |

$53.00 | 2025-03-01 |

4-(3,5-Dimethylphenyl)benzonitrile Método de produção

Método de produção 1

Condições de reacção

1.1 Catalysts: Triphenylphosphine , Cupric nitrate , Carbon , Nickel nitrate Solvents: 1,4-Dioxane ; 1 h, rt

1.2 Reagents: Butyllithium Solvents: Hexane ; 5 min, rt

1.3 Reagents: Lithium hydroxide , Potassium fluoride Solvents: 1,4-Dioxane ; 60 min, 200 °C

1.2 Reagents: Butyllithium Solvents: Hexane ; 5 min, rt

1.3 Reagents: Lithium hydroxide , Potassium fluoride Solvents: 1,4-Dioxane ; 60 min, 200 °C

Referência

Método de produção 2

Condições de reacção

1.1 Catalysts: Bis(dibenzylideneacetone)palladium , 2′-(Dicyclohexylphosphino)-N,N-dimethyl[1,1′-biphenyl]-2-amine Solvents: Toluene ; 20 min, 60 °C; 60 °C → -20 °C

1.2 Reagents: Magnesate(1-), dichloro(1-methylethyl)-, lithium (1:1) Solvents: Tetrahydrofuran ; 20 min, -20 °C; 7 h, -20 °C; -20 °C → rt

1.2 Reagents: Magnesate(1-), dichloro(1-methylethyl)-, lithium (1:1) Solvents: Tetrahydrofuran ; 20 min, -20 °C; 7 h, -20 °C; -20 °C → rt

Referência

- Pd-catalyzed Kumada-Corriu cross-coupling reactions allowed the use of Knochel-type Grignard reagents, Journal of the American Chemical Society, 2007, 129(13), 3844-3845

Método de produção 3

Condições de reacção

1.1 Reagents: Potassium carbonate Catalysts: Palladium diacetate Solvents: Water , Polyethylene glycol ; 2 h, 80 °C

Referência

- Palladium catalyzed ligand-free Suzuki reaction in polyethylene glycol/H2O, Huaxue Shiji, 2018, 40(12), 1205-1211

Método de produção 4

Condições de reacção

1.1 Reagents: Triethylamine , Sulfonyl fluoride Solvents: Ethanol , Water ; 4 h, rt

1.2 Reagents: Triethylamine Catalysts: Palladium diacetate ; 6 h, rt

1.3 Reagents: Sodium chloride Solvents: Water

1.2 Reagents: Triethylamine Catalysts: Palladium diacetate ; 6 h, rt

1.3 Reagents: Sodium chloride Solvents: Water

Referência

- Method for synthesizing biphenyl compound using phenol as raw material, China, , ,

Método de produção 5

Condições de reacção

1.1 Reagents: Sodium carbonate Catalysts: Palladium , Silica , 1-Decyl-3-methylimidazolium tetrafluoroborate Solvents: Water ; 60 min, 80 - 90 °C

Referência

- Palladium supported on silica gel confined ionic liquid as a reusable catalyst for carbon-carbon cross coupling reaction in water, Clean Technologies and Environmental Policy, 2014, 16(8), 1767-1771

Método de produção 6

Condições de reacção

Referência

- Synthesis of biaryls, Science of Synthesis, 2010, 45, 547-626

Método de produção 7

Condições de reacção

1.1 Reagents: Bis(pinacolato)diborane Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium , 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: tert-Butyl methyl ether ; 6 h, 80 °C

1.2 Reagents: Potassium hydroxide Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Water ; 3 h, 80 °C

1.2 Reagents: Potassium hydroxide Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Water ; 3 h, 80 °C

Referência

- A one-pot, single-solvent process for tandem, catalyzed C-H borylation-Suzuki-Miyaura cross-coupling sequences, Synlett, 2009, (1), 147-150

Método de produção 8

Condições de reacção

1.1 Reagents: Pivalic acid , Potassium carbonate Catalysts: Palladium, bis(acetonitrile)dichloro- Solvents: Dimethylacetamide ; 3 h, rt → 120 °C

Referência

- The site-selectivity and mechanism of Pd-catalyzed C(sp2)-H arylation of simple arenes with aryl bromides., Chemical Science, 2021, 12(1), 363-373

Método de produção 9

Condições de reacção

1.1 Reagents: Potassium carbonate Catalysts: Palladium diacetate Solvents: Water ; 1 h, 100 °C

Referência

- Aqueous Suzuki-Miyaura Reaction with 0.6 Equivalent of Base: Green and Efficient Access to Biaryls and Unsymmetrical Terphenyls, ChemistrySelect, 2018, 3(21), 6022-6027

4-(3,5-Dimethylphenyl)benzonitrile Raw materials

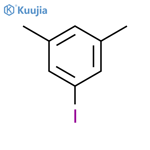

- 1-Iodo-3,5-dimethylbenzene

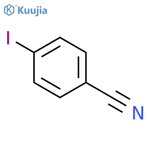

- 4-Iodobenzonitrile

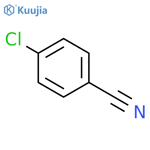

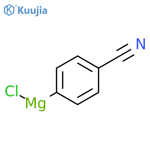

- 4-Chlorobenzonitrile

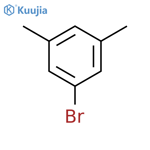

- 5-Bromo-m-xylene

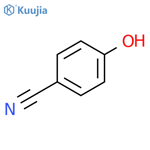

- 4-Hydroxybenzonitrile

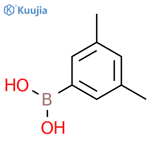

- 3,5-Dimethylphenylboronic acid

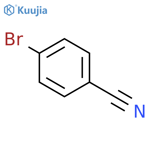

- 4-Bromobenzonitrile

- Magnesium, chloro(4-cyanophenyl)-

4-(3,5-Dimethylphenyl)benzonitrile Preparation Products

4-(3,5-Dimethylphenyl)benzonitrile Literatura Relacionada

-

1. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114

-

Roger Y. Bello Faraday Discuss., 2021,228, 378-393

-

4. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898

-

5. Back matter

935552-89-9 (4-(3,5-Dimethylphenyl)benzonitrile) Produtos relacionados

- 2228811-51-4({5-methyl-5-azaspiro2.5octan-6-yl}methanamine)

- 2171158-09-9(2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(2-methylpropyl)pentanamidoacetic acid)

- 2353409-50-2(Dbco-peg9-dbco)

- 2171977-12-9(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidomethyl}pyridine-4-carboxylic acid)

- 1334488-31-1(tert-Butyl4-(1-amino-2,2-dimethylpropyl)piperidine-1-carboxylate)

- 558466-12-9(6-chloropyridine-3-thiol)

- 1375227-39-6(3-methyl-1-(2-propoxyphenyl)butan-1-amine)

- 2227865-42-9(rac-(3R,4S)-4-(thiophen-3-yl)pyrrolidin-3-ol)

- 2228198-41-0(2-1-(3-bromopyridin-2-yl)cyclopropylethan-1-amine)

- 6949-72-0(1H-Indole-3-aceticacid, 2,6,7-trimethyl-)

Fornecedores recomendados

Amadis Chemical Company Limited

(CAS:935552-89-9)4-(3,5-Dimethylphenyl)benzonitrile

Pureza:99%/99%

Quantidade:5g/10g

Preço ($):198.0/337.0